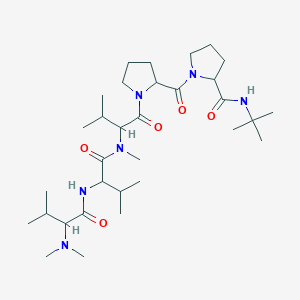

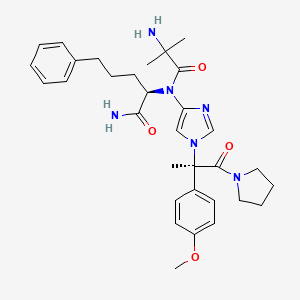

N,N-Dimethylvalylvalyl-N-methylvalylprolyl-N-tert-butylprolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es befindet sich derzeit in klinischen Phase-II-Studien zur Behandlung von nicht-kleinzelligem Lungen-, Prostata- und Melanomkarzinomen . Diese Verbindung gehört zu einer Klasse von antineoplastischen Peptiden, die so konzipiert sind, dass sie das Wachstum und die Proliferation von Krebszellen hemmen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LU-223651 umfasst mehrere Schritte, beginnend mit der Kondensation von N-(Benzyloxycarbonyl)-N-methyl-L-Valin mit L-Prolinmethylester unter Verwendung von Pivaloylchlorid und Triethylamin. Diese Reaktion ergibt ein Dipeptid, das dann mit Wasserstoff über Palladium auf Kohlenstoff in Methanol entschützt wird, um N-Methyl-L-Valyl-L-Prolinmethylester zu erhalten. Die folgenden Schritte umfassen weitere Kondensationsreaktionen mit N-(Benzyloxycarbonyl)-L-Valin-N-Carboxyanhydrid und Entschützungsschritte, um die endgültige Pentapeptidstruktur zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von LU-223651 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung. Die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken ermöglicht die effiziente und skalierbare Produktion von LU-223651.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LU-223651 involves multiple steps, starting with the condensation of N-(benzyloxycarbonyl)-N-methyl-L-valine with L-proline methyl ester using pivaloyl chloride and triethylamine. This reaction yields a dipeptide, which is then deprotected with hydrogen over palladium on carbon in methanol to produce N-methyl-L-valyl-L-proline methyl ester. The subsequent steps involve further condensation reactions with N-(benzyloxycarbonyl)-L-valine N-carboxyanhydride and deprotection steps to form the final pentapeptide structure .

Industrial Production Methods

The industrial production of LU-223651 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of LU-223651.

Analyse Chemischer Reaktionen

Reaktionstypen

LU-223651 durchläuft verschiedene chemische Reaktionen, darunter Kondensation, Hydrierung und Reduktomethylierung. Diese Reaktionen sind für die Bildung der Peptidbindungen und die endgültige Struktur der Verbindung unerlässlich.

Häufige Reagenzien und Bedingungen

Kondensationsreaktionen: Pivaloylchlorid, Triethylamin und N-(Benzyloxycarbonyl)-L-Valin-N-Carboxyanhydrid.

Hydrierung: Wasserstoffgas über Palladium auf Kohlenstoff in Methanol.

Reduktomethylierung: Formaldehyd und Wasserstoff über Palladium auf Kohlenstoff in Methanol.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das Pentapeptid LU-223651, das aus einer Sequenz von Aminosäuren besteht, die darauf ausgelegt sind, das Wachstum von Krebszellen zu zielen und zu hemmen.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose.

Industrie: Potenzieller Einsatz bei der Entwicklung neuer antineoplastischer Wirkstoffe und gezielter Krebstherapien.

Wirkmechanismus

LU-223651 entfaltet seine Wirkung, indem es an bestimmte molekulare Zielstrukturen auf Krebszellen bindet, was zur Hemmung des Zellwachstums und der Proliferation führt. Die Verbindung interagiert mit Mikrotubuli, stört deren Funktion und führt zu einem Zellzyklusarrest und Apoptose. Dieser Mechanismus ähnelt dem anderer antineoplastischer Peptide, aber LU-223651 hat in präklinischen Studien eine verbesserte Wirksamkeit und reduzierte Toxizität gezeigt .

Wirkmechanismus

LU-223651 exerts its effects by binding to specific molecular targets on cancer cells, leading to the inhibition of cell growth and proliferation. The compound interacts with microtubules, disrupting their function and leading to cell cycle arrest and apoptosis. This mechanism is similar to other antineoplastic peptides, but LU-223651 has shown improved efficacy and reduced toxicity in preclinical studies .

Vergleich Mit ähnlichen Verbindungen

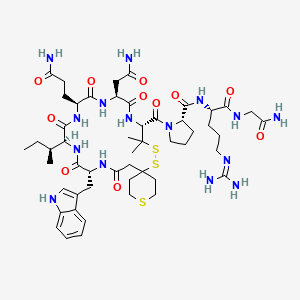

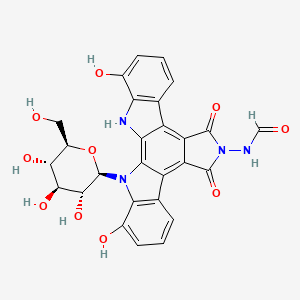

LU-223651 ähnelt anderen antineoplastischen Peptiden wie Cemadotin und Auristatin PE. Es hat einzigartige Eigenschaften gezeigt, darunter eine höhere Potenz und Selektivität für Krebszellen. Die folgenden Verbindungen ähneln LU-223651:

Cemadotin: Ein weiteres synthetisches Peptid mit antineoplastischen Eigenschaften.

Auristatin PE: Ein Peptidderivat mit ähnlichen Wirkmechanismen, aber unterschiedlichen molekularen Zielstrukturen.

LU-223651 zeichnet sich durch sein verbessertes pharmakokinetisches Profil und seine reduzierten Nebenwirkungen aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Krebstherapie macht.

Eigenschaften

Molekularformel |

C32H58N6O5 |

|---|---|

Molekulargewicht |

606.8 g/mol |

IUPAC-Name |

N-tert-butyl-1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39) |

InChI-Schlüssel |

QMCOCIWNMHBIIA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784169.png)

![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784182.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784197.png)

![[4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate](/img/structure/B10784228.png)